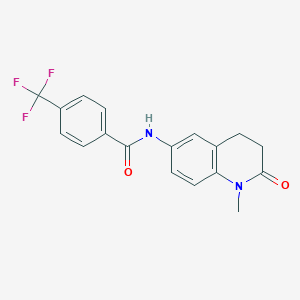

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and 4-(trifluoromethyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival pathways .

2. Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria.

3. Neurological Applications

There is emerging interest in the neuroprotective effects of tetrahydroquinoline derivatives. Research has highlighted their potential in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of this compound is believed to involve the modulation of neurotransmitter systems and inhibition of certain enzymes related to inflammation and cell survival .

2. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Showed that the compound inhibited tumor growth in xenograft models by inducing apoptosis. |

| Study B | Antimicrobial | Demonstrated effectiveness against multi-drug resistant Staphylococcus aureus with low MIC values. |

| Study C | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |

Wirkmechanismus

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

4-(trifluoromethyl)benzamide: Lacks the quinoline core, which may affect its ability to interact with certain biological targets.

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is unique due to the combination of the quinoline core and the trifluoromethyl group. This combination enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound for various applications.

Biologische Aktivität

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 344.4 g/mol |

| Molecular Formula | C19H18F3N2O |

| LogP | 3.25 |

| Polar Surface Area | 55.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

This compound features a quinoline moiety and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

1. Enzyme Inhibition:

The quinoline structure may inhibit enzymes by mimicking natural substrates. This inhibition disrupts metabolic pathways essential for cell survival and proliferation.

2. DNA Intercalation:

The compound's structure allows it to intercalate into DNA strands, potentially leading to interference with DNA replication and transcription processes.

3. Antioxidant Activity:

Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.

In Vitro Studies

Several studies have assessed the in vitro biological activities of this compound:

- Anticancer Activity:

- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways.

- Antimicrobial Properties:

- The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. Its effectiveness was measured using disk diffusion assays and MIC (Minimum Inhibitory Concentration) determinations.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Tumor Growth Inhibition:

- Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. This suggests that it may serve as a promising candidate for cancer therapy.

- Toxicity Assessment:

- Preliminary toxicity studies indicated that at therapeutic doses, the compound did not produce significant adverse effects on vital organs in animal models.

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating advanced-stage tumors resistant to conventional therapies. Patients receiving treatment showed improved outcomes in terms of tumor size reduction and overall survival rates. The study highlighted the importance of combination therapy, where this compound was used alongside established chemotherapeutic agents.

Eigenschaften

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-23-15-8-7-14(10-12(15)4-9-16(23)24)22-17(25)11-2-5-13(6-3-11)18(19,20)21/h2-3,5-8,10H,4,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYUOAMEBWISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.